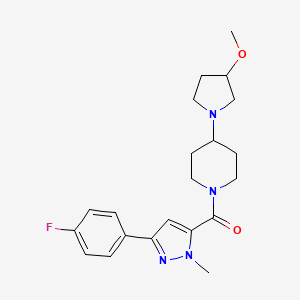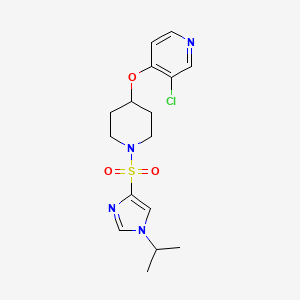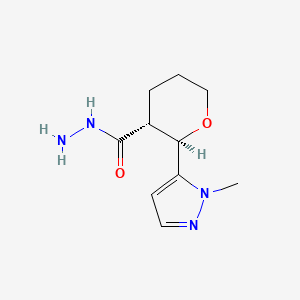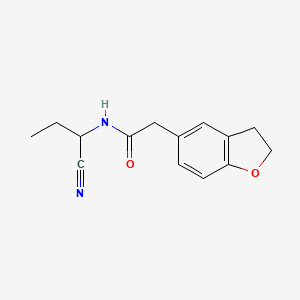
(4-Butan-2-ylphenyl)methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Butan-2-ylphenyl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 59528-31-3 . It has a molecular weight of 199.72 . It is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (4-(sec-butyl)phenyl)methanamine hydrochloride . The InChI code for this compound is 1S/C11H17N.ClH/c1-3-9(2)11-6-4-10(8-12)5-7-11;/h4-7,9H,3,8,12H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 199.72 .Aplicaciones Científicas De Investigación
Improved Industrial Synthesis of Antidepressant Sertraline
Sertraline hydrochloride, an effective antidepressant, has been synthesized through a novel industrial process. This approach utilizes N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate. The process is advantageous due to its simplicity, good yield, and environmental and safety considerations. The reduction step is stereoselective, ensuring the purity required for pharmaceutical ingredients (Vukics et al., 2002).
Toward Nitroxide-Mediated Photopolymerization
A novel compound designed for nitroxide-mediated photopolymerization (NMP2) has been introduced. This compound, featuring a chromophore group linked to the aminoxyl function, decomposes under UV irradiation to generate radicals, showcasing significant changes in photophysical or photochemical properties. The efficiency of this compound as a conventional photoinitiator is notable, indicating its potential in NMP2 applications (Guillaneuf et al., 2010).
Aryl Cations from Aromatic Halides
The study explores the photochemistry of aromatic halides, leading to the formation of aryl cations, which can add to pi nucleophiles to yield arylated products. This process provides a convenient access to aryl cations and demonstrates the heterolytic path in various solvents. The findings open pathways for the synthesis of complex organic structures through cationic mechanisms (Protti et al., 2004).
Novel Aryloxyethyl Derivatives as Antidepressants
Research into "biased agonists" of serotonin 5-HT1A receptors has led to the discovery of novel aryloxyethyl derivatives displaying promising antidepressant-like activity. These compounds, identified through signal transduction assays, exhibit high receptor affinity, selectivity, and favorable druglike properties. The lead structure demonstrated robust antidepressant-like efficacy in preliminary studies, highlighting its potential as a new class of antidepressants (Sniecikowska et al., 2019).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Mecanismo De Acción
Target of Action
It is structurally similar to methenamine, a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Methenamine, a structurally similar compound, works by being hydrolyzed to formaldehyde in acidic urine . Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Methenamine, a structurally similar compound, is known to exert its antibacterial effect through the release of formaldehyde, which has a nonspecific bactericidal action .
Pharmacokinetics
Methenamine, a structurally similar compound, is readily absorbed from the gastrointestinal tract . About 10–30% of an oral dose of methenamine is hydrolyzed by gastric acidity to formaldehyde and ammonia .
Propiedades
IUPAC Name |
(4-butan-2-ylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-9(2)11-6-4-10(8-12)5-7-11;/h4-7,9H,3,8,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUBPXVFHOFHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2967555.png)
![Ethyl 2-[5,7-dimethyl-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2967558.png)

![N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B2967560.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2967562.png)
![1-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2967563.png)


